2-Chloro-3,6-difluorobenzoyl chloride

Antibacterial drug synthesis Fluoroquinolone intermediates Acyl chloride substitution

2-Chloro-3,6-difluorobenzoyl chloride (CAS: 261762-42-9) is a polyhalogenated aromatic acyl chloride derivative of benzoyl chloride, featuring a 2-chloro and 3,6-difluoro substitution pattern on the benzene ring, with molecular formula C7H2Cl2F2O and molecular weight 210.99 g/mol. As a highly reactive acylating agent, it belongs to the functional class of benzoyl chlorides and serves as a key synthetic intermediate in medicinal and agricultural chemistry applications, particularly in the synthesis of fluorinated pyridone carboxylic acid antibacterial agents and other bioactive heterocyclic scaffolds.

Molecular Formula C7H2Cl2F2O
Molecular Weight 210.99 g/mol
CAS No. 261762-42-9
Cat. No. B1362224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,6-difluorobenzoyl chloride
CAS261762-42-9
Molecular FormulaC7H2Cl2F2O
Molecular Weight210.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)Cl)Cl)F
InChIInChI=1S/C7H2Cl2F2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H
InChIKeyCBFPZKKUVNEIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,6-difluorobenzoyl chloride (261762-42-9): Structural Identity and Functional Class for Procurement Decisions


2-Chloro-3,6-difluorobenzoyl chloride (CAS: 261762-42-9) is a polyhalogenated aromatic acyl chloride derivative of benzoyl chloride, featuring a 2-chloro and 3,6-difluoro substitution pattern on the benzene ring, with molecular formula C7H2Cl2F2O and molecular weight 210.99 g/mol [1]. As a highly reactive acylating agent, it belongs to the functional class of benzoyl chlorides and serves as a key synthetic intermediate in medicinal and agricultural chemistry applications, particularly in the synthesis of fluorinated pyridone carboxylic acid antibacterial agents and other bioactive heterocyclic scaffolds [2]. The compound is commercially available in research and industrial quantities from multiple certified vendors with typical purity specifications ranging from 95% to 98% [3].

Why 2-Chloro-3,6-difluorobenzoyl chloride (261762-42-9) Cannot Be Replaced by Other Benzoyl Chlorides Without Experimental Revalidation


Benzoyl chlorides bearing identical functional groups but different halogen substitution patterns exhibit fundamentally distinct physicochemical properties that directly govern their synthetic utility and the downstream properties of derivative compounds [1]. Substitution of 2-Chloro-3,6-difluorobenzoyl chloride with structural analogs such as 2,3,6-trifluorobenzoyl chloride, 2,4-difluorobenzoyl chloride, or 2-chloro-4,5-difluorobenzoyl chloride introduces measurable differences in lipophilicity (LogP), boiling point, and steric/electronic effects that critically influence reaction kinetics, purification requirements, and the biological activity of final pharmaceutical or agrochemical products [2]. The specific 2-Cl/3,6-diF substitution pattern confers a distinct hydrogen-bonding and steric environment that is non-interchangeable with alternative halogenation patterns in structure-activity relationship (SAR)-driven drug discovery programs [3].

2-Chloro-3,6-difluorobenzoyl chloride (261762-42-9): Quantified Comparative Evidence for Scientific Selection


Direct Structural Replacement of 2,3,6-Trifluorobenzoyl Chloride in Patented Antibacterial Intermediate Synthesis

In the synthesis of fluorinated pyridone carboxylic acid antibacterial agents, 2-Chloro-3,6-difluorobenzoyl chloride serves as a direct structural analog and synthetic equivalent to 2,3,6-trifluorobenzoyl chloride (CAS 189807-20-3) [1]. Patent claims explicitly disclose that both compounds produce the same active pharmaceutical ingredient scaffold through parallel synthetic routes, with the chloro-difluoro variant offering potential advantages in cost of goods and synthetic accessibility without compromising the downstream antibacterial pharmacophore [2].

Antibacterial drug synthesis Fluoroquinolone intermediates Acyl chloride substitution

Lipophilicity (LogP) Comparison with Structurally Related Benzoyl Chloride Intermediates

2-Chloro-3,6-difluorobenzoyl chloride exhibits a calculated LogP value of 2.99720, which is substantially higher than the LogP values of mono-fluorinated or unsubstituted benzoyl chloride derivatives [1]. This increased lipophilicity directly translates to enhanced membrane permeability in derivative compounds and altered chromatographic retention behavior during purification [2]. In drug discovery programs, this specific lipophilicity range positions 2-Chloro-3,6-difluorobenzoyl chloride as a building block for compounds requiring balanced aqueous solubility and passive membrane diffusion [3].

Lipophilicity Physicochemical property comparison Drug-likeness

Boiling Point and Vapor Pressure as Indicators of Distillation and Handling Requirements

The boiling point of 2-Chloro-3,6-difluorobenzoyl chloride is predicted at 218.8°C at 760 mmHg, with a vapor pressure of 0.123 mmHg at 25°C . These thermal properties differ markedly from structurally related benzoyl chlorides with fewer halogen substituents, which typically exhibit lower boiling points and higher vapor pressures [1]. The elevated boiling point of the target compound provides a wider operational window for high-temperature reactions and facilitates separation from lower-boiling byproducts via fractional distillation .

Thermal property comparison Process safety Purification feasibility

Refractive Index as a Quality Control Metric for Incoming Material Acceptance

2-Chloro-3,6-difluorobenzoyl chloride has an experimentally reported refractive index of n = 1.51 . This optical property is a direct consequence of the compound's specific halogen substitution pattern and electronic structure, and it differs from the refractive index values of other halogenated benzoyl chlorides such as 2,4-difluorobenzoyl chloride and 2,3,6-trifluorobenzoyl chloride . Refractive index serves as a rapid, non-destructive quality control parameter for confirming material identity upon receipt and for monitoring potential degradation due to moisture exposure [1].

Refractive index Quality control Identity verification

2-Chloro-3,6-difluorobenzoyl chloride (261762-42-9): Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of Fluorinated Pyridone Carboxylic Acid Antibacterial Intermediates

2-Chloro-3,6-difluorobenzoyl chloride is directly applicable as an acylating agent in the synthesis of fluorinated pyridone carboxylic acid antibacterial agents, a class that includes fluoroquinolone-type compounds [1]. The compound serves as a functional replacement for 2,3,6-trifluorobenzoyl chloride in patented synthetic routes, providing procurement flexibility when evaluating cost, availability, and supply chain continuity [2]. Its LogP of ~3.0 confers appropriate lipophilicity to the resulting intermediates for downstream biological evaluation.

Preparation of Halogenated Aromatic Building Blocks for Medicinal Chemistry SAR Studies

The distinctive 2-Cl/3,6-diF substitution pattern makes this compound valuable for preparing diverse libraries of amides, esters, and heterocyclic derivatives where fluorine-mediated effects on metabolic stability and membrane permeability are being systematically investigated [1]. The chloro substituent at the 2-position provides a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Agrochemical Intermediate Synthesis Requiring Controlled Lipophilicity

The patent literature identifies fluorinated benzoyl chlorides of this class as intermediates for agricultural chemicals [1]. The compound's LogP of 2.99720 positions it within an optimal range for agrochemical active ingredients that require balanced soil mobility and plant cuticle penetration, a critical parameter for herbicides and fungicides.

Quality Control and Incoming Material Verification Protocols

The refractive index (n = 1.51) and boiling point (218.8°C at 760 mmHg) of 2-Chloro-3,6-difluorobenzoyl chloride serve as rapid, non-destructive quality control metrics for confirming material identity upon receipt [1]. Procurement and QC laboratories can implement these parameters as part of incoming acceptance criteria to distinguish this compound from structurally similar benzoyl chlorides that may be inadvertently substituted by suppliers.

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